molecular formula C6H3BrCl2FN B8295613 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine

3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine

Cat. No.: B8295613
M. Wt: 258.90 g/mol
InChI Key: HZAVFRJXTDVGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,6-dichloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is unique due to the combination of bromomethyl, dichloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various chemical applications .

Properties

Molecular Formula

C6H3BrCl2FN

Molecular Weight

258.90 g/mol

IUPAC Name

3-(bromomethyl)-2,6-dichloro-5-fluoropyridine

InChI

InChI=1S/C6H3BrCl2FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2

InChI Key

HZAVFRJXTDVGHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of alcohol 1A (3.52 g, 17.9 mmol) in CHCl3 (100 mL) under argon was added 1M PBr3 in CH2Cl2 (18.0 mL, 18.0 mmol). The reaction mixture was heated to reflux for 15 minutes, cooled to room temperature, then poured into a mixture of ice and saturated NaHCO3 solution (200 mL). The pH was adjusted to basic by addition of solid NaHCO3. The aqueous layer was extracted with EtOAc. The combined EtOAc extracts were washed with brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give 1B (4.11 g, 88%). HPLC Rt=2.78 min. (Column: YMC ODS-A 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
88%

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